(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol
Description
NMR Spectroscopy
$$ ^1\text{H} $$, $$ ^13\text{C} $$, and $$ ^19\text{F} $$ NMR spectra in methanol-d$$ _4 $$ and chloroform-d reveal dynamic equilibria between chair and twist-boat conformers. Key observations include:
- Axial vs. equatorial fluorine : The $$ ^19\text{F} $$ chemical shift ($$ \delta = -173.2 \, \text{ppm} $$) and $$ ^3J_{\text{H-F}} $$ coupling constants ($$ 13.6 \, \text{Hz} $$) indicate a gauche relationship between fluorine and the hydroxyl group, favoring the axial fluorine conformation.
- Boc group dynamics : Rotating-frame Overhauser effect spectroscopy (ROESY) shows NOE correlations between the Boc tert-butyl protons and the cyclohexane H4 proton, confirming a diequatorial arrangement of the Boc and hydroxyl groups.
Dynamic NMR (DNMR) experiments at variable temperatures ($$ -100^\circ \text{C} $$ to $$ 25^\circ \text{C} $$) quantified the energy barrier for chair-chair interconversion. The activation parameters ($$ \Delta H^\ddagger = 47.3 \, \text{kJ/mol} $$, $$ \Delta S^\ddagger = 54 \, \text{J/mol·K} $$) suggest a sterically controlled process.
X-ray Crystallography
XRD analysis of a single crystal grown from ethyl acetate/hexane resolved two independent structures with triple disorder in the unit cell. Both structures exhibit:
- Gauche Si–F conformation : The fluorine and hydroxyl groups are oriented gauche ($$ \Phi{\text{F–OH}} = 18^\circ $$) in one structure and anti ($$ \Phi{\text{F–OH}} = 179^\circ $$) in the other, influenced by steric bulk from the Boc group.
- Intramolecular hydrogen bonding : A weak $$ \text{F}\cdots\text{H–O} $$ interaction ($$ d = 2.4 \, \text{Å} $$) stabilizes the axial fluorine conformation, reducing the 1,3-diaxial strain typically associated with bulky substituents.
Comparative Stereoelectronic Effects of Fluorine Substitution
Fluorine’s electronegativity and small atomic radius impart unique stereoelectronic effects:
Substituent Chemical Shifts (SCS)
Fluorine induces characteristic $$ ^1\text{H} $$ and $$ ^13\text{C} $$ NMR shifts:
| Proton | SCS (ppm) | Effect |
|---|---|---|
| H3ax | $$ +0.52 $$ | Deshielding from C–F dipole |
| H4eq | $$ -0.31 $$ | Shielding due to γ-gauche effect |
| C2 | $$ +4.7 $$ | Anisotropic deshielding from fluorine |
These shifts align with trends observed in 2-fluorocyclohexanol derivatives, where fluorine’s γ-effect dominates.
Stereoelectronic Comparisons
Compared to non-fluorinated analogs:
- Enhanced rigidity : The C–F bond’s high rotational barrier ($$ \sim 20 \, \text{kcal/mol} $$) restricts ring puckering, favoring chair conformations.
- Polar hydrophobicity : Fluorine increases lipophilicity ($$ \log P = 1.8 $$) while maintaining hydrogen-bonding capacity via the hydroxyl group, making the compound a versatile intermediate in drug design.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJLYZCXMMQWCU-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C[C@H]1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination of Enolate Derivatives
A key step in the preparation is the electrophilic fluorination of an enolate or enolate equivalent derived from a Boc-protected cyclic ketone. The literature reports the use of reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor for this purpose.
- For example, starting from an N-Boc-4-oxo-cyclohexyl derivative, kinetic enolization at the 3-position allows selective fluorination at this site.
- Attempts to generate lithium, sodium, or potassium enolates and react with NFSI at low temperature (-78 °C) often lead to complex mixtures without clean fluorinated ketones.
- An alternative successful method involves preparing a trimethylsilyl enol ether intermediate, which upon treatment with Selectfluor under controlled conditions (e.g., in acetonitrile at 50 °C in flow reactors) yields fluorinated ketones in moderate yield (~55%) as diastereomeric mixtures.
Reduction to Fluorohydrins and Stereochemical Outcomes
The fluorinated ketones obtained are typically reduced using sodium borohydride to yield fluorohydrins. This reduction is stereoselective and leads to several diastereoisomeric fluorohydrins:
- The major products arise from hydride delivery anti to the fluorine atom, consistent with stereoelectronic effects observed in related fluorocyclohexanone reductions.
- Diastereomers can be separated and characterized by NMR, including coupling constants that reflect the relative stereochemistry of the fluorine and hydroxyl substituents.
- X-ray crystallography confirms the stereochemical assignments and reveals conformational preferences such as cis or trans arrangements of substituents on the cyclohexane ring.
Installation of the Boc-Protected Amino Group
The amino functionality at the 4-position is introduced and protected as a tert-butoxycarbonyl (Boc) carbamate:
- This can be achieved by nucleophilic substitution or Mitsunobu-type reactions on hydroxyl intermediates, followed by Boc-protection.
- Alternatively, the amino group may be introduced earlier in the synthetic sequence, with subsequent fluorination and reduction steps preserving the Boc group.
- Deprotection and reprotection steps are optimized to maintain stereochemical integrity and avoid side reactions.
Purification and Characterization
- The diastereomeric mixture of fluorohydrins is often difficult to separate by chromatography before reduction; post-reduction separation is more feasible.
- Purification is typically performed by silica gel chromatography.
- Characterization includes ^1H and ^19F NMR spectroscopy, which provides detailed information on coupling constants and stereochemical relationships.
- X-ray crystallography is used to confirm absolute stereochemistry.
- The final compound (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is obtained in good yield and purity suitable for further application in medicinal chemistry or as a building block.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Enolate formation | Metal hexamethyldisilazides, -78 °C, THF | Enolate intermediate | Kinetic enolization at C3 position |
| 2 | Electrophilic fluorination | Selectfluor, MeCN, 50 °C, flow reactor | Fluoroketone (~55%) | Diastereomeric mixture formed |
| 3 | Reduction | Sodium borohydride, standard conditions | Fluorohydrins (varied yields) | Stereoselective hydride delivery anti to F |
| 4 | Amino group installation | Mitsunobu esterification or nucleophilic substitution | Boc-protected amino derivative | Stereochemistry preserved |
| 5 | Purification and characterization | Silica gel chromatography, NMR, X-ray crystallography | Pure stereoisomer | Confirmation of (1S,3R,4R) stereochemistry |
Research Findings and Considerations
- The fluorination step is sensitive to reaction conditions; the use of silyl enol ethers and Selectfluor in flow reactors improves selectivity and yield.
- The stereochemical outcome of the reduction is influenced by the fluorine substituent, favoring hydride attack opposite to fluorine due to electronic effects.
- The Boc protecting group is stable under the fluorination and reduction conditions, enabling straightforward protection of the amino group.
- The stereochemical integrity of the product is confirmed by advanced spectroscopic and crystallographic methods.
- These synthetic methods provide a versatile platform for preparing fluorinated amino alcohols with defined stereochemistry, useful in medicinal chemistry and as intermediates for further functionalization.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection , and various oxidizing or reducing agents depending on the desired transformation. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while deprotection of the Boc group would yield the free amine.
Scientific Research Applications
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its unique reactivity can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to its targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The compound has several stereoisomers, which differ in spatial arrangement but share the same functional groups:
Key Observations :
- The (1S,3R,4R) isomer is the most widely studied due to its synthetic accessibility and relevance to bioactive molecule design .
- Stereochemical variations significantly alter solubility and reactivity. For example, the (1S,3S,4R) isomer may exhibit reduced hydrogen-bonding capacity due to spatial constraints .
Functional Group Analogs
Ethyl Ester Derivatives
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (CAS: 365997-33-7) replaces the hydroxyl group with a carboxylic acid ethyl ester.
Key Differences :
- The ethyl ester analog lacks fluorine but introduces a carboxylate group, enhancing lipophilicity and enabling diverse derivatization .
Fluorinated Carboxylic Acid Derivatives
(1R,3R,4R)-4-Fluoro-3-hydroxycyclohexane-1-carboxylic acid (CAS: 648419-95-8) shares the fluorine and hydroxyl groups but replaces the Boc-amino group with a carboxylic acid.
Key Differences :
Ring-Structure Analogous Compounds
(1R,3R,4R)-3-(Boc-amino)-1-azabicyclo[2.2.1]heptane (CAS: 473795-32-3) replaces the cyclohexanol scaffold with a bicyclic system.
Key Differences :
- The bicyclic structure enforces conformational rigidity, improving target binding specificity .
Biological Activity
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : CHFNO
- Molecular Weight : 233.28 g/mol
- CAS Number : 1268512-14-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific protein-protein interactions, particularly involving the YAP/TAZ-TEAD pathway, which is crucial in cellular growth and proliferation. This pathway is often implicated in cancer biology, suggesting a potential role for this compound in cancer therapeutics .
In Vitro Studies
- Cell Proliferation Inhibition : In studies utilizing various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. For instance, at concentrations ranging from 10 µM to 50 µM, significant reductions in cell viability were observed .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in targeted cells through the activation of caspase pathways. This was evidenced by increased caspase-3 and caspase-7 activity in treated cells compared to controls .
In Vivo Studies
In animal models, administration of this compound resulted in tumor regression in xenograft models of human cancer. The compound was well-tolerated with minimal side effects noted during the treatment period .
Data Table: Summary of Biological Activity Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
